N-Methoxyadenosine
Description
Structure
3D Structure
Properties
CAS No. |
19399-25-8 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-15-9-6-10(13-3-12-9)16(4-14-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
JVEJHUJMDIDUDS-IOSLPCCCSA-N |
SMILES |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CONC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyms |
N(6)-methoxyadenosine |
Origin of Product |
United States |
Synthesis and Chemical Preparation Methodologies for N6 Methoxyadenosine Analogues
Classical Synthetic Routes to N6-Methoxyadenosine
The preparation of N6-methoxyadenosine can be achieved through several established chemical pathways. Two prominent classical methods involve the direct reaction of adenosine (B11128) with methoxyamine and the synthesis from a purine (B94841) precursor like 6-chloropurine (B14466) riboside.
One direct approach involves the reaction of adenosine with methoxyamine hydrochloride in an aqueous solution. bibliotekanauki.plnih.gov This reaction is typically performed under acidic conditions (pH 4.5) and elevated temperatures (e.g., 75°C) for an extended period. bibliotekanauki.pl The mechanism involves the nucleophilic attack of methoxyamine on the C6 position of the purine ring, leading to the substitution of the amino group with a methoxyamino group. bibliotekanauki.plnih.gov The reaction product, N6-methoxyadenosine, exists in a tautomeric equilibrium between the amino and imino forms, with the imino form being favored in polar solvents like water. bibliotekanauki.pl
Another classical route starts from 6-chloropurine riboside, a versatile precursor for various adenosine derivatives. caymanchem.com This multi-step synthesis first involves the reaction of 6-chloropurine riboside with a suitable reagent to introduce the desired functionality at the 6-position. While direct reaction with methoxyamine is possible, alternative strategies can provide better control and yield. This pathway offers the advantage of avoiding the direct modification of adenosine, which can sometimes lead to side reactions on the ribose sugar.
| Method | Starting Material | Key Reagents | Reaction Conditions | Primary Product |
| Methoxyamine Reaction | Adenosine | Methoxyamine hydrochloride | Aqueous solution, pH 4.5, 75°C | N6-Methoxyadenosine |
| Purine Precursor Synthesis | 6-Chloropurine riboside | Methoxyamine or other nucleophiles | Multi-step synthesis | N6-Methoxyadenosine |
Synthesis of 2'-Deoxy-N6-Methoxyadenosine and Related Derivatives
The synthesis of 2'-deoxy-N6-methoxyadenosine and its incorporation into oligonucleotides are crucial for studying the effects of this modification in DNA.
The direct synthesis of 2'-deoxy-N6-methoxyadenosine (d(m6A)) is commonly achieved by reacting 2'-deoxyadenosine (B1664071) with methoxyamine. oup.com This method is analogous to the synthesis of the ribo-counterpart and yields the desired product, which can be purified by crystallization. oup.com The resulting 2'-deoxy-N6-methoxyadenosine can then be converted into a phosphoramidite (B1245037) synthon, a key building block for automated solid-phase oligonucleotide synthesis. oup.combiosyn.com This allows for the site-specific incorporation of d(m6A) into DNA strands for various research applications, such as studying its effect on DNA duplex stability and enzyme-DNA interactions. oup.comnih.gov
Furthermore, related derivatives of 2'-deoxy-N6-methoxyadenosine can be synthesized. For instance, 2'-deoxy-N6-methoxy-7-methyladenosine can be prepared by treating 2'-deoxy-N6-methoxyadenosine with methyl iodide in a suitable solvent like N,N-dimethylacetamide at low temperatures. jst.go.jpresearchgate.net However, this particular derivative has been noted to be unstable and can readily undergo glycosidic hydrolysis. jst.go.jpresearchgate.net
The synthesis of oligonucleotides containing N6-methoxyadenine is carried out using automated DNA synthesizers via the phosphoramidite method. oup.comnih.gov The protected N6-methoxyadenosine phosphoramidite is incorporated into the growing DNA chain at the desired position. oup.com Following synthesis, deprotection steps are performed to remove the protecting groups from the phosphate (B84403) backbone and the nucleobases. nih.gov
| Derivative | Starting Material | Key Reagents/Method | Application |
| 2'-Deoxy-N6-methoxyadenosine | 2'-Deoxyadenosine | Methoxyamine | Building block for oligonucleotide synthesis |
| 2'-Deoxy-N6-methoxy-7-methyladenosine | 2'-Deoxy-N6-methoxyadenosine | Methyl iodide | Research on methylated nucleoside analogues |
| Oligonucleotides containing N6-methoxyadenine | 2'-Deoxy-N6-methoxyadenosine phosphoramidite | Automated solid-phase synthesis | Studies on DNA structure and function nih.gov |
Preparation of O'-Methylated N6-Methoxyadenosine Derivatives for Research Applications
O'-methylated nucleosides, particularly at the 2'-hydroxyl group of the ribose sugar, are important for various research applications, including the development of antisense oligonucleotides and siRNAs. The synthesis of O'-methylated N6-methoxyadenosine derivatives combines the modification of both the base and the sugar moieties.
A general method for the O'-methylation of adenosine involves treatment with a methylating agent in a strongly alkaline medium. acs.org This approach can lead to a mixture of products methylated at the 2'-, 3'-, and 5'-hydroxyl groups, which then require separation. acs.org
More specific syntheses have been developed for 2'-O-methylated adenosine derivatives. One such approach involves the synthesis of 2'-O-Methyl-adenosine from 2-amino-6-chloropurine (B14584) riboside. google.com This multi-step process includes the regioselective methylation of the 2'-hydroxyl group, followed by chemical transformations to convert the purine base into adenine (B156593). google.com
Recently, the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites has been reported for their incorporation into small interfering RNAs (siRNAs). nih.gov These modifications are designed to enhance the stability and modulate the potency of therapeutic RNAs. nih.gov The synthesis involves protecting the functional groups on the nucleoside, followed by the specific methylation of the 2'-hydroxyl group and subsequent conversion to the phosphoramidite. nih.gov
| Derivative | Synthetic Approach | Key Features | Primary Use |
| 2'-O-Methyl-adenosine | From 2-amino-6-chloropurine riboside | Regioselective 2'-O-methylation | Precursor for modified oligonucleotides google.com |
| 2'-Methoxy N6-methyladenosine phosphoramidite | Multi-step synthesis from N6-methyladenosine | Combines base and sugar modifications | Incorporation into siRNAs nih.gov |
Isotopic Labeling Strategies for N6-Methoxyadenosine in Advanced Research
Isotopic labeling of N6-methoxyadenosine and its derivatives is a powerful tool for advanced research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to elucidate molecular structures, dynamics, and reaction mechanisms. acs.orgnih.govresearchgate.net
Nitrogen-15 (¹⁵N) Labeling: The introduction of ¹⁵N into the purine ring of adenosine derivatives provides a sensitive probe for NMR studies. A strategy for the synthesis of specifically ¹⁵N-labeled adenosine involves a Dimroth rearrangement. researchgate.netresearchgate.net For example, a [7,NH₂-¹⁵N₂]nucleoside can be oxidized to its N1-oxide, methylated, and then rearranged to yield a [1,7-¹⁵N₂]-6-N-methoxy nucleoside. researchgate.net This intermediate can then be converted to the corresponding [1,7-¹⁵N₂]adenosine or [1,7-¹⁵N₂]deoxyadenosine by removal of the N6-methoxy group. researchgate.net This pathway demonstrates a method to introduce ¹⁵N at specific positions within the purine core, which can be adapted for N6-methoxyadenosine itself. The synthesis often starts from inexpensive ¹⁵N sources like [¹⁵N]NH₄Cl. acs.orgnih.gov
Deuterium (B1214612) (²H) Labeling: Deuteration, or the replacement of hydrogen with deuterium, is another valuable technique for simplifying NMR spectra and studying reaction mechanisms. nih.govresearchgate.nettandfonline.comnih.gov Site-specific deuteration of nucleosides can be achieved at both the base and the sugar moieties. For the purine base, H/D exchange reactions can be catalyzed by palladium on carbon (Pd/C) in deuterium oxide (D₂O), allowing for the incorporation of deuterium at specific positions. researchgate.net Deuteration of the ribose sugar can be accomplished through various synthetic routes, often starting from a deuterated sugar precursor. tandfonline.comnih.gov These deuterated nucleosides can then be converted to their phosphoramidites and incorporated into oligonucleotides. nih.gov
| Isotope | Labeling Strategy | Labeled Positions | Key Application |
| Nitrogen-15 (¹⁵N) | Dimroth rearrangement of ¹⁵N-labeled precursors | N1, N7, exocyclic amino group | NMR spectroscopy to study molecular interactions researchgate.netresearchgate.net |
| Deuterium (²H) | H/D exchange reactions, synthesis from deuterated precursors | Base (e.g., C2, C8) and sugar moieties | Simplifying ¹H NMR spectra, mechanistic studies nih.govresearchgate.net |
Advanced Structural Elucidation and Conformational Dynamics of N6 Methoxyadenosine
X-ray Crystallographic Analysis of N6-Methoxyadenine in DNA Duplexes
X-ray crystallography has provided invaluable insights into how N6-methoxyadenine (mo6A) is accommodated within the DNA double helix and how it interacts with canonical bases.
Crystallographic studies of DNA dodecamers containing 2'-deoxy-N6-methoxyadenosine have revealed its remarkable ability to form stable base pairs with both thymine (B56734) (T) and cytosine (C). oup.comnih.govoup.com This dual pairing capacity is the structural basis for the transition mutations (A:T to G:C) caused by methoxyamine. oup.com
When paired with thymine, the N6-methoxyadenine exists in its amino tautomeric form. oup.comnih.gov This allows it to form a Watson-Crick base pair, similar to a standard adenine-thymine (A-T) pair. nih.govrcsb.org The geometry of the mo6A:T pair is very close to that of a canonical A:T pair, enabling it to be accepted by DNA polymerase. oup.com
Conversely, when opposite cytosine, N6-methoxyadenine adopts the imino tautomeric form. oup.comnih.gov In this configuration, it mimics a guanine (B1146940) base, forming a Watson-Crick-like base pair with cytosine, analogous to a guanine-cytosine (G-C) pair. oup.comnih.gov Electron density maps clearly show hydrogen bonding patterns consistent with this mimicry. nih.gov This ability to switch tautomeric forms depending on the pairing partner is a key feature of its mutagenic potential. oup.com
| Pairing Partner | N6-Methoxyadenine Tautomer | Resulting Base Pair Geometry | Reference |
|---|---|---|---|
| Thymine (T) | Amino | Watson-Crick (similar to A-T) | oup.comnih.gov |
| Cytosine (C) | Imino | Watson-Crick (mimics G-C) | oup.comnih.gov |
Base-Pairing Geometries with Canonical Nucleobases (e.g., Cytosine, Thymine)
Spectroscopic Investigations of N6-Methoxyadenosine Tautomerism
Spectroscopic techniques have been instrumental in characterizing the dynamic equilibrium between the amino and imino tautomers of N6-methoxyadenosine in solution, providing a deeper understanding of the factors that influence this equilibrium.
N6-methoxyadenosine exists as a mixture of amino and imino tautomers in dynamic equilibrium. bibliotekanauki.plias.ac.inmdpi.com The position of this equilibrium is highly sensitive to the chemical environment. ias.ac.in Studies have shown that the proportion of the imino form can range from approximately 10% in non-polar solvents to as high as 90% in aqueous solutions. ias.ac.inosti.govresearchgate.net The ability of each tautomer to form base pairs is also dependent on the conformation of the exocyclic N6-methoxy group. bibliotekanauki.plias.ac.in For instance, the amino tautomer can pair with uridine, while the imino tautomer pairs with cytidine (B196190). osti.govnih.gov
The polarity of the solvent plays a significant role in shifting the tautomeric equilibrium of N6-methoxyadenosine. bibliotekanauki.plnih.gov In non-polar solvents like carbon tetrachloride (CCl4), the amino form is predominant. bibliotekanauki.plnih.gov As the solvent polarity increases, moving from chloroform (B151607) to dimethyl sulfoxide (B87167) and then to water, the equilibrium progressively shifts towards the imino form. bibliotekanauki.plnih.gov This solvent-dependent behavior is critical for its biological activity. bibliotekanauki.pl
| Solvent | Predominant Tautomer | Approximate Imino Form Population | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl4) | Amino | ~10% | ias.ac.inosti.gov |
| Chloroform (CHCl3) | Shift towards Imino | Intermediate | bibliotekanauki.pl |
| Dimethyl Sulfoxide (DMSO) | Shift towards Imino | Intermediate | bibliotekanauki.pl |
| Aqueous Medium | Imino | ~90% | ias.ac.inosti.gov |
A combination of spectroscopic methods has been employed to study the tautomerism of N6-methoxyadenosine.
UV Spectroscopy : Ultraviolet spectroscopy provides information about the electronic transitions within the molecule. bibliotekanauki.plrockymountainlabs.com Changes in the absorption spectra in different solvents have been used to monitor the shift in the tautomeric equilibrium. bibliotekanauki.plnih.gov
IR Spectroscopy : Infrared spectroscopy is sensitive to molecular vibrations and provides distinct signals for the amino and imino forms. bibliotekanauki.plrockymountainlabs.com For example, the N6-H stretch of the amino form and the N(1)-H stretch of the imino form can be distinguished. bibliotekanauki.pl IR spectroscopy can supplement and extend data from other techniques, especially under conditions where NMR is limited. bibliotekanauki.plnih.gov
NMR Spectroscopy : Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy has been a powerful tool for studying the tautomeric equilibrium. osti.govnih.gov The high energy barrier between the two tautomers allows for the direct observation of separate sets of signals for each form. osti.gov NMR has been used to determine the populations of the tautomers in various solvents and to study the kinetics of their interconversion. osti.govnih.govnih.gov
Influence of Solvent Polarity on Tautomeric Preferences
Conformational Analysis of the Nucleoside Moiety
The rotation around the C1'–N9 glycosidic bond determines the orientation of the methoxyadenine base relative to the sugar moiety. This is described by the glycosidic torsion angle (χ), which defines two major conformational ranges: syn and anti. In the syn conformation, the purine's six-membered ring is positioned over the sugar ring, while in the anti conformation, it is directed away from it.
Crystallographic studies of N6-methoxy-2′,3′,5′-tri-O-methyladenosine, a closely related derivative, provide critical insights into the preferred conformation of N6-Methoxyadenosine. X-ray diffraction analysis has unequivocally shown that the molecule adopts an anti conformation. oup.comnih.gov The observed glycosidic torsion angle (χ) was determined to be -3.6°. oup.comnih.gov This specific anti arrangement is a crucial determinant for its potential base-pairing interactions within a nucleic acid duplex. In a DNA duplex context, the methoxylated adenine (B156593) moiety has also been observed to adopt an anti conformation, which is consistent with the standard B-form DNA structure. nih.gov
| Parameter | Observed Value | Conformation |
|---|---|---|
| Glycosidic Torsion Angle (χ) | -3.6° | anti |
For N6-methoxy-2′,3′,5′-tri-O-methyladenosine, crystallographic data reveals a C2'-exo/C3'-endo pucker. oup.comnih.gov This conformation is described by a phase angle of pseudorotation (P) of 0.9°. oup.comnih.gov The analysis also indicated that the furanose ring is unusually flattened, with a maximum amplitude of pucker (τm) of 30.0°. oup.comnih.gov This flattening suggests a degree of conformational flexibility in the sugar moiety. The specific C2'-exo/C3'-endo pucker places the substituents on the sugar ring in a staggered arrangement, which is an energetically favorable state. core.ac.uk
| Parameter | Observed Value | Description |
|---|---|---|
| Ring Pucker | C2'-exo/C3'-endo | A specific non-planar conformation of the furanose ring. |
| Phase Angle of Pseudorotation (P) | 0.9° | Describes the type of pucker along the pseudorotation cycle. |
| Maximum Amplitude of Pucker (τm) | 30.0° | Indicates the degree of deviation from planarity. |
Glycosidic Bond Conformation
Molecular Dynamics Simulations in Structural and Interaction Studies
While crystallographic methods provide a static, time-averaged snapshot of a molecule's preferred conformation, N6-Methoxyadenosine, like all biomolecules, is a dynamic entity. Molecular dynamics (MD) simulations offer a powerful computational approach to explore the conformational landscape and dynamic behavior of nucleosides in a solvated environment, providing insights that are complementary to experimental data. bnl.govbrazilianjournals.com.brwesleyan.edu
MD simulations can, in principle, be used to study the transitions between different conformational states, such as the syn and anti forms of the glycosidic bond and the various puckers of the furanose ring. oup.com By simulating the atomic motions over time, these computational experiments can reveal the energy barriers between different conformations and the preferred dynamic pathways of conformational change. nih.gov
To date, the scientific literature contains extensive molecular dynamics studies on the related N6-methyladenosine (m6A) to understand its structural effects on RNA and its recognition by proteins. oup.combiorxiv.org These studies have been instrumental in refining force field parameters for modified nucleotides and in elucidating how the methyl group influences RNA structural dynamics. nih.gov
However, specific and detailed molecular dynamics simulation studies focusing solely on the conformational dynamics of the N-Methoxyadenosine nucleoside itself are not extensively reported in the current body of scientific literature. Such studies would be invaluable for a more complete understanding of its flexibility, solvent interactions, and the thermodynamic landscape of its various conformations, ultimately providing a clearer picture of its behavior in a biological context.
Mechanisms of Mutagenesis and Nucleic Acid Integrity Perturbation by N6 Methoxyadenosine
N6-Methoxyadenosine as a Promutagenic Analogue
N6-methoxyadenosine (mo⁶A) is recognized as a potent promutagenic analogue, primarily resulting from the reaction of adenosine (B11128) with the mutagen methoxyamine. nih.govcore.ac.uk Its mutagenic character does not stem from being inherently mis-pairing, but from its capacity to exist in two distinct chemical forms, known as tautomers: an amino form and an imino form. ias.ac.innih.gov The balance between these two states, or the tautomeric equilibrium, is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govbibliotekanauki.plosti.gov
In non-polar environments, N6-methoxyadenosine predominantly exists in the amino form. nih.govbibliotekanauki.pl However, in more polar solvents, including the aqueous environment of the cell, the equilibrium shifts dramatically to favor the imino form. nih.govias.ac.inosti.gov Studies have shown that the proportion of the imino species can increase from approximately 10% in a non-polar solvent like carbon tetrachloride to as high as 90% in water. ias.ac.inosti.gov This shift is critical to its mutagenic activity, as each tautomer engages in different base-pairing interactions during DNA replication and transcription. ias.ac.innih.govosti.gov
| Solvent | Solvent Polarity | Predominant Tautomer | Approximate Imino Form Population |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Non-polar | Amino | ~10% ias.ac.inosti.gov |
| Chloroform (B151607) (CHCl₃) | Intermediate | Shift towards Imino | Increased from CCl₄ bibliotekanauki.pl |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Imino | Significantly increased bibliotekanauki.pl |
| Water (H₂O) | Polar Protic | Imino | ~90% nih.govias.ac.inosti.gov |
Molecular Basis of Mispairing in DNA Replication
The mutagenicity of N6-methoxyadenosine is fundamentally rooted in its structural ambiguity, which allows it to form non-canonical base pairs that disrupt the fidelity of DNA replication.
The primary mechanism of N6-methoxyadenosine's mutagenicity involves the imino tautomer of its base, N6-methoxyadenine. In this imino form, the arrangement of hydrogen bond donors and acceptors becomes structurally analogous to that of guanine (B1146940). ias.ac.innih.gov This molecular mimicry enables the imino tautomer to form a stable, Watson-Crick-like base pair with cytosine. nih.govoup.comnih.gov Crystallographic studies have confirmed the formation of N6-methoxyadenine:cytosine (mo⁶A:C) base pairs within a B-DNA duplex, demonstrating a geometry that is very similar to a standard G:C pair. oup.comjst.go.jp
During DNA replication, if a template strand contains N6-methoxyadenosine, a DNA polymerase can mistakenly insert a cytosine opposite it, misinterpreting the modified adenine (B156593) as a guanine. This misincorporation event leads to an A•T → G•C transition mutation in subsequent rounds of replication. core.ac.uk
N6-methoxyadenine's ability to tautomerize gives it two "faces" for base-pairing. nih.govnih.gov
Amino Face: In its amino tautomeric form, N6-methoxyadenine pairs correctly with thymine (B56734) (or uracil (B121893) in RNA), just like a standard adenine residue. nih.govnih.gov
Imino Face: In its imino tautomeric form, it presents a different hydrogen-bonding face that pairs with cytosine, mimicking guanine. nih.govnih.govnih.gov
This dual-pairing potential is the structural basis for the pyrimidine (B1678525) transition mutagenesis it induces. nih.govresearchgate.net The molecule can stably exist in a DNA duplex paired with either thymine or cytosine, depending on its tautomeric state at the moment of replication. nih.gov This chameleon-like behavior directly causes errors in the genetic code. researchgate.net
| Tautomer | Pairing Partner | Outcome | Reference |
|---|---|---|---|
| Amino | Thymine (T) / Uridine (U) | Correct Pairing (A-like) | osti.govnih.govnih.gov |
| Imino | Cytosine (C) / Cytidine (B196190) | Mispairing (Guanine mimicry) | osti.govnih.govnih.gov |
Mimicry of Guanine by N6-Methoxyadenine Leading to A-C Transitions
Chemical Reactivity Leading to Nucleic Acid Damage (e.g., N-O bond cleavage)
Beyond its role in mispairing, N6-methoxyadenosine is also chemically labile in a way that constitutes nucleic acid damage. The exocyclic N-O bond is susceptible to cleavage, particularly upon exposure to ultraviolet (UV) radiation. oup.com
Studies have demonstrated that the primary photochemical reaction for N6-methoxyadenosine in neutral aqueous solutions is the cleavage of this N-O bond. oup.com This reaction results in the formation of a standard adenosine residue, effectively reverting the modification. The quantum yield for this UV-induced cleavage (at λ = 254 nm) has been measured to be 9.1 x 10⁻³ M/E, indicating a specific and quantifiable pathway of chemical degradation back to a canonical base. oup.com This instability adds another layer to its perturbation of nucleic acid integrity.
Association with DNA Damage Responses and Genomic Stability
The presence of modified bases like N6-methoxyadenosine can trigger cellular DNA damage responses (DDR) aimed at maintaining genomic stability. While direct studies on the DDR for N6-methoxyadenosine are not extensive, significant insights can be drawn from research on the closely related N6-methyladenosine (m⁶A), another N6-modified adenine.
Evidence shows that m⁶A levels increase in response to DNA damage induced by agents like UV radiation and certain chemotherapeutics. nih.govbiorxiv.orgbiorxiv.org The m⁶A-modifying enzyme METTL3 has been shown to be recruited to sites of DNA damage and plays a role in the repair process, suggesting that N6-position modifications are recognized by the cell's repair machinery. biorxiv.orgelifesciences.orgnih.gov For instance, m⁶A modification is implicated in the repair of UV-induced damage and in the resolution of R-loops, which are potential sources of genomic instability. nih.gov Furthermore, N6-methyladenine in DNA may play a protective role by reducing the misincorporation of other damaged bases, such as 8-oxoguanine, during repair synthesis. nih.gov
These findings suggest that the cell possesses mechanisms to recognize and respond to modifications at the N6 position of adenine. The presence of N6-methoxyadenosine would likely be identified as a lesion, activating DDR pathways such as base excision repair or mismatch repair to remove the damage and preserve genome integrity. elifesciences.orgnih.govelifesciences.org
Biological Roles and Cellular Processes Influenced by N6 Methoxyadenosine
Modulation of Nucleic Acid Function through Structural Perturbations
The presence of an N6-methoxyadenosine modification can introduce significant structural changes in nucleic acids. Crystallographic studies of a DNA dodecamer containing 2'-deoxy-N6-methoxyadenosine revealed that this modification leads to a change in the crystal packing of the DNA helix semanticscholar.org. This indicates that the methoxy (B1213986) group, which is bulkier than the methyl group in the more common m6A modification, can perturb the standard B-form of DNA. Such structural alterations can influence the accessibility of the DNA sequence to binding proteins.
In RNA, modifications like N6-methyladenosine are known to create an "m6A-switch," where the methylation status of an adenosine (B11128) residue dictates the local RNA structure. This switch can determine whether a segment of RNA is in a hairpin loop or an open, single-stranded conformation nih.gov. By altering the RNA secondary structure, the modification can expose or hide binding sites for RNA-binding proteins nih.gov. It is plausible that N6-methoxyadenosine, with its different steric and electronic properties, could similarly act as a structural switch, potentially with distinct effects on RNA folding and stability.
Influence on Gene Regulation Pathways and Replication Fidelity
Epigenetic and epitranscriptomic modifications are crucial layers of gene expression control. nih.govamegroups.org Modifications at the N6 position of adenine (B156593) are known to be deeply involved in these regulatory networks. nih.govnih.govnih.gov
While direct evidence for N6-methoxyadenosine's role in gene regulation is limited, the functions of N6-methyladenine (m6A) in DNA and RNA provide a strong model for its potential impact. In DNA, N6-methyladenine has been shown to directly interact with RNA polymerase II, causing transcriptional pausing at specific sites nih.gov. This suggests that modifications in the major groove can act as direct roadblocks or modulators of the transcriptional machinery.
Furthermore, DNA modifications can impact the fidelity of DNA replication, which is the accuracy of copying the genome numberanalytics.comneb.com. During DNA damage repair, DNA polymerases can mistakenly incorporate oxidized bases like 8-oxoguanine nih.gov. Studies have shown that DNA polymerases exhibit reduced misincorporation of 8-oxoguanine opposite N6-methyladenine compared to an unmodified adenine, suggesting a role for this modification in error prevention during DNA repair nih.gov. Given that the methoxy group is larger than the methyl group, it could exert an even greater influence on the geometry of the active site of DNA polymerase, potentially playing a role in maintaining replication fidelity.
In the context of RNA, the m6A modification is a major regulator of gene expression, influencing mRNA splicing, nuclear export, stability, and translation through a system of "writer," "eraser," and "reader" proteins. frontiersin.orgijbs.comfrontiersin.org This dynamic system allows for precise control over the expression of specific genes involved in myriad cellular processes. frontiersin.orgfrontiersin.org
Interactions with Cellular Machinery Involved in Nucleic Acid Processing
The biological effects of nucleic acid modifications are mediated by their interactions with the cell's molecular machinery, including polymerases, splicing factors, and ribosomes. kuleuven.be
Interaction with Polymerases: As noted, N6-methyladenine in a DNA template can directly cause RNA polymerase II to pause during transcription nih.gov. This interaction highlights a mechanism where a base modification can directly regulate transcriptional elongation. In another context, the m6A modification on a viral non-coding RNA was found to be critical for viral DNA replication by helping to recruit specific Y-family DNA polymerases to the replication origin nih.gov. This demonstrates that N6-adenosine modifications can act as docking sites for specific components of the replication machinery.
Interaction with "Reader" Proteins and Splicing Machinery: The most well-understood mechanism for m6A function is through its recognition by a suite of "reader" proteins, which contain a specialized YTH domain or other RNA-binding motifs. nih.govfrontiersin.org These readers connect the m6A mark to specific downstream functions. For example, the nuclear reader YTHDC1 recruits splicing factors like SRSF3, thereby influencing the alternative splicing of pre-mRNAs nih.gov. Other readers, like HNRNPG, can bind to m6A-modified RNA when the modification induces a structural change that exposes a binding motif nih.gov. It is conceivable that a unique set of reader proteins may exist that recognize the distinct chemical nature of N6-methoxyadenosine, mediating its specific cellular functions.
Interaction with Ribosomes: The ribosome, the cellular machine responsible for protein synthesis, can also be influenced by RNA modifications. bscb.orgalliedacademies.org The presence of m6A in the 5' UTR of an mRNA can promote cap-independent translation by facilitating the recruitment of the eukaryotic initiation factor 3 (eIF3) frontiersin.org. Furthermore, m6A modifications within ribosomal RNA (rRNA) itself are critical for the proper structure and function of the ribosome, ultimately regulating global mRNA translation nih.gov. The presence of an N6-methoxyadenosine modification could likewise influence translation efficiency, either by affecting mRNA structure or by directly interacting with ribosomal components.
In Vitro Studies on Cellular Differentiation Processes
The differentiation of stem cells into specialized cell types requires precisely orchestrated changes in gene expression, a process heavily influenced by epitranscriptomic modifications. nih.gov
While no in vitro studies focusing specifically on the role of N6-methoxyadenosine in cellular differentiation have been identified, the closely related m6A modification is known to be a critical regulator of stem cell fate. frontiersin.orgmdpi.com In vitro studies using embryonic stem cells (ESCs) have provided detailed insights into how m6A dynamics control the balance between self-renewal and differentiation.
Depletion of m6A in mouse ESCs, typically by knocking out the m6A-writer enzyme METTL3, disrupts the normal process of differentiation. nih.govnih.gov These m6A-deficient ESCs often fail to exit the pluripotent state efficiently because the mRNAs of key pluripotency factors are stabilized. nih.gov Conversely, m6A is also required for the degradation of certain transcripts, allowing for proper lineage commitment. mdpi.comnih.gov For instance, the m6A reader YTHDF2 promotes the decay of mRNAs that inhibit neural differentiation, and in its absence, neural stem cells cannot properly differentiate mdpi.com. These findings highlight the dual role of m6A in both maintaining pluripotency and driving differentiation by fine-tuning the stability of specific sets of transcripts.
The table below summarizes key research findings from in vitro studies on the role of the analogous N6-methyladenosine (m6A) modification in embryonic stem cell differentiation.
| Finding | Experimental System | Key Protein/Factor Involved | Observed Effect on Differentiation | Reference |
|---|---|---|---|---|
| m6A depletion leads to increased stability of pluripotency-related mRNAs and a block in differentiation. | Mouse Embryonic Stem Cells (mESCs) | METTL3 (m6A Writer) | ESCs resist differentiation and remain in a naive pluripotent state. | nih.gov |
| Loss of m6A enhances overall protein production but impairs the precise regulation needed for differentiation. | mESCs | METTL3 / METTL14 (m6A Writers) | Impaired ability to differentiate and upregulation of pluripotency-related genes. | nih.gov |
| m6A depletion activates both pro-pluripotency (pAkt) and pro-differentiation (pErk) signaling pathways. | mESC single-cell tracking | METTL3, FGF5, Nanog | Creates a mixed state that supports both self-renewal and exit from pluripotency. | nih.gov |
| The m6A reader YTHDF2 is required for the decay of transcripts that inhibit neural differentiation. | Neural Stem/Progenitor Cells (NPCs) | YTHDF2 (m6A Reader) | Knock-out of YTHDF2 prevents NPCs from producing functional neurites. | mdpi.com |
| SMAD2/3 signaling promotes m6A deposition on key pluripotency regulator transcripts during differentiation. | Human Primed Pluripotent Stem Cells | SMAD2/3, METTL3-METTL14 | Regulates the expression of activin signaling targets like NANOG and NODAL. | mdpi.com |
Molecular Interactions of N6 Methoxyadenosine with Biomolecules
Hydrogen Bonding Networks with Nucleobases and Complementary Strands
The hydrogen bonding capabilities of N6-methoxyadenosine are significantly influenced by its tautomeric state, which is, in turn, affected by the solvent environment. researchgate.netias.ac.in In non-polar solvents, the amino tautomer is more prevalent, while in aqueous solutions, the imino form dominates, with the proportion of the imino form varying from approximately 10% in carbon tetrachloride to about 90% in aqueous solutions. researchgate.netias.ac.in This tautomeric flexibility allows N6-methoxyadenosine to mimic both adenosine (B11128) and guanosine (B1672433) in its base-pairing properties. ias.ac.in
In the solid state, the imino tautomer of N6-methoxyadenosine is stabilized by an intramolecular hydrogen bond. researchgate.netias.ac.in X-ray crystallography has revealed that N6-methoxyadenine can form a Watson-Crick type base pair with cytosine when in the imino form within a DNA duplex. researchgate.net It can also form base pairs with thymine (B56734). acs.org The formation of these non-canonical base pairs is a key aspect of its mutagenic potential. researchgate.netacs.org
The interaction of N6-methoxyadenosine with complementary nucleosides can shift the tautomeric equilibrium to favor the form that pairs most effectively. uw.edu.pl For instance, when interacting with uridine, there is a preference for the syn conformation of the methoxy (B1213986) group, which influences the stability of the base pair. researchgate.net The strength of the hydrogen bonds in these pairs, characterized by protium-deuterium fractionation factors, is a critical determinant of the stability of the resulting nucleic acid duplexes. nih.gov
Interactions with Nucleic Acid-Binding Proteins and Enzymes
N6-methoxyadenosine's interactions are not limited to base pairing; it also engages with a variety of proteins that bind to nucleic acids, often referred to as "readers," "writers," and "erasers" of this modification. nih.govnih.govresearchgate.net These proteins can recognize and bind to m6A-containing RNA, influencing processes like RNA splicing, nuclear export, and translation. nih.govd-nb.info
The YTH domain-containing proteins are a prominent family of m6A "readers". biorxiv.orgnih.gov For example, the YTHDC1 protein uses a conserved aromatic cage to recognize the N6-methyl group of N6-methyladenosine, binding with a significantly higher affinity than to unmodified adenosine. biorxiv.orgbiorxiv.org This interaction is stabilized by a combination of hydrogen bonding, stacking interactions, and water-mediated contacts. biorxiv.orgbiorxiv.org Specifically, hydrogen bonds are formed between the m6A base and amino acid residues such as S381, N370, and N366 in YTHDC1. biorxiv.orgbiorxiv.org
Other proteins, such as heterogeneous nuclear ribonucleoproteins (hnRNPs), also interact with m6A-modified RNA. d-nb.infonih.gov For instance, HNRNPG binds to RNA sequences that become more accessible due to the structural changes induced by m6A methylation. nih.gov This interaction is mediated by the low-complexity region of HNRNPG. nih.gov The enzymes involved in the addition (writers) and removal (erasers) of the methyl group, such as METTL3/METTL14 and FTO/ALKBH5 respectively, also exhibit specific interactions with m6A-containing substrates. nih.govnih.gov
Thermodynamic and Kinetic Studies of Intermolecular Complex Formation
Thermodynamic and kinetic studies provide quantitative insights into the stability and dynamics of complexes involving N6-methoxyadenosine. The presence of the N6-methyl group in N6-methyladenosine can have a destabilizing effect when it is within a base-paired region of an RNA duplex, with a measured destabilization of 0.5–1.7 kcal/mol. nih.govnih.gov This destabilization is attributed to the energetic cost of rotating the methylamino group from its preferred syn conformation to the anti conformation to fit into the double helix. nih.govnih.gov
Conversely, in single-stranded regions, the N6-methyl group enhances base stacking interactions, leading to a significant stabilization of the structure. nih.govnih.gov This dual role highlights how m6A can act as a "spring-loaded" modification, influencing RNA structure depending on its local context. nih.govnih.gov
Kinetic studies have investigated the rates of various processes involving N6-methoxyadenosine. For example, the kinetics of proton exchange between N6-methoxyadenosine and cytidine (B196190) have been studied to understand the mechanism of hydroxylamine (B1172632) mutagenesis. uw.edu.pl Furthermore, the kinetics of glycosidic bond cleavage have been explored, providing information on the stability of the nucleoside itself. researchgate.net The interaction with enzymes also has a kinetic dimension; for instance, the binding of N6-methoxyadenosine to purine (B94841) nucleoside phosphorylase is influenced by the presence of ligands like phosphate (B84403) and sulfate (B86663) anions, which affects the enzyme's intrinsic fluorescence. uw.edu.pl
Table 1: Thermodynamic Parameters for N6-methyladenosine (m6A) in RNA Duplexes
| Sequence Context | ΔG° (kcal/mol) vs. Unmodified | Reference |
|---|---|---|
| m6A-U pair in GGACU consensus | Destabilizing by 0.5-1.7 | nih.govnih.gov |
| Unpaired 5' dangling end | Stabilizing | nih.govnih.gov |
| Unpaired 3' dangling end | Stabilizing | nih.govnih.gov |
Role of Solvent Interactions in Molecular Recognition
The solvent environment plays a critical role in the molecular recognition of N6-methoxyadenosine. As mentioned earlier, the tautomeric equilibrium of N6-methoxyadenosine is highly dependent on the polarity of the solvent. researchgate.netias.ac.in In aqueous solutions, the prevalence of the imino tautomer facilitates non-canonical base pairing. researchgate.netias.ac.in
Molecular dynamics simulations have highlighted the importance of structured water molecules in mediating the interaction between m6A and its reader proteins. biorxiv.orgnih.govbiorxiv.org For the YTHDC1 YTH domain, a network of water-mediated interactions contributes to the specific recognition of the 5'-Gm6A-3' motif. biorxiv.orgnih.gov These water bridges connect the guanosine to the m6A binding pocket, and their disruption can lower the binding affinity. biorxiv.orgnih.gov
Furthermore, the methylated substrate's ability to exclude bulk water molecules from the binding pocket is a key factor in the YTH domain's preference for m6A over unmodified adenosine. nih.govbiorxiv.org The intrusion of water into the binding site can disrupt the interactions with an unmethylated adenosine, contributing to the selectivity of the reader protein. nih.govbiorxiv.org The solvophobic effect, which is the energetic penalty of exposing non-polar surfaces to water, also contributes to the binding affinity and can be quantified by comparing binding in different solvents. rsc.org
Advanced Analytical Methodologies for Detection and Characterization of N6 Methoxyadenosine in Research Samples
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) stands as a cornerstone technology for the analysis of nucleic acid modifications due to its exceptional sensitivity and specificity. nih.gov When coupled with liquid chromatography, it allows for the robust quantification and identification of modified nucleosides from complex biological matrices. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and accurate quantification of nucleosides. nih.gov The technique involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separated nucleosides are subsequently ionized and detected by a mass spectrometer. nih.govthepharmajournal.com
The quantification is typically achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target nucleoside are monitored. nih.gov For N6-methoxyadenosine, this would involve tracking the transition from its protonated molecular ion [M+H]+ to a characteristic fragment ion, typically the corresponding nucleobase (N6-methoxyadenine). The use of stable isotope-labeled internal standards, such as ¹⁵N- or ¹³C-labeled N6-methoxyadenosine, is crucial for accurate absolute quantification, as it corrects for variations in sample preparation and matrix effects. nih.gov This approach has been successfully used to confirm the presence of the related N6-methyladenosine (m6A) in both DNA and RNA from mammalian cells. biorxiv.orgelifesciences.org
Table 1: Key Parameters in LC-MS/MS Quantification of Modified Nucleosides
| Parameter | Description | Relevance to N6-methoxyadenosine Analysis |
|---|---|---|
| Chromatographic Separation | Typically reversed-phase HPLC or UPLC to separate nucleosides based on polarity. nih.govthepharmajournal.com | Allows separation of N6-methoxyadenosine from isomeric and isobaric compounds, ensuring accurate detection. |
| Ionization Source | Electrospray ionization (ESI) is commonly used for its soft ionization, which keeps the nucleoside intact. | Generates the protonated molecular ion of N6-methoxyadenosine for MS analysis. |
| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometers like Orbitrap or TOF. nih.govnih.gov | QqQ is ideal for sensitive, targeted quantification via MRM. High-resolution MS provides high mass accuracy for confident identification. |
| Fragmentation (MS/MS) | Collision-induced dissociation (CID) breaks the glycosidic bond, yielding a characteristic nucleobase fragment. | The specific mass transition for N6-methoxyadenosine allows for highly selective detection. |
| Internal Standard | A stable isotope-labeled version of the analyte. nih.gov | Essential for correcting analytical variability and achieving precise, absolute quantification. |
Developing a robust LC-MS/MS method for a modified nucleoside like N6-methoxyadenosine requires careful optimization and validation. The process ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, and selectivity. nih.gov
Method development involves optimizing the chromatographic gradient to achieve baseline separation from other nucleosides, particularly isomers like N1-methoxyadenosine or other modifications with similar masses. The MS parameters, including ionization source settings and collision energies for fragmentation, must be fine-tuned to maximize the signal for the specific N6-methoxyadenosine transition. mdpi.com
Validation studies for modified nucleosides in biological matrices have reported reproducibilities with relative standard deviations (RSD) of 5% or less for well-behaved analytes. nih.gov Such validation ensures that quantitative data on N6-methoxyadenosine levels are scientifically sound and comparable across different studies and laboratories.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed atomic-level structure and dynamics of molecules in solution. For N6-methoxyadenosine, ¹H and ¹³C NMR have been instrumental in characterizing its unique chemical properties, particularly its tautomeric equilibrium. osti.govacs.org
Studies have shown that N6-methoxyadenosine exists as an equilibrium of two tautomeric forms: the amino and the imino form. core.ac.uknih.gov NMR spectroscopy allows for the direct observation of distinct signals for both tautomers due to a high energy barrier between them. osti.gov The ratio of these tautomers is highly dependent on the polarity of the solvent, shifting from predominantly amino in non-polar solvents to mainly imino in aqueous solutions. osti.govbibliotekanauki.pl
Furthermore, NMR has been used to study the conformation of the exocyclic N6-OCH₃ group and its influence on base-pairing interactions. These studies revealed that the amino tautomer of N6-methoxyadenosine preferentially pairs with uridine, while the imino tautomer pairs with cytidine (B196190). osti.govnih.gov This dual base-pairing potential is central to its proposed mutagenic activity. Saturation transfer NMR experiments have also been used to measure the rate of tautomeric exchange and proton exchange with complementary bases, providing deep insights into the dynamics of these interactions. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for N6-methoxy-2',3',5'-tri-O-methyladenosine Tautomers
| Proton | Amino Tautomer Signal (A) | Imino Tautomer Signal (I) |
|---|---|---|
| H2 | Present | Present |
| H8 | Present | Present |
| H1' | Present | Present |
| N6-H | Present | N/A |
| N1-H | N/A | Present |
| N6-OCH₃ | Present | Present |
Data derived from studies on methylated N6-methoxyadenosine derivatives in chloroform (B151607) solution to enhance solubility and allow observation of distinct tautomer signals. core.ac.uk
High-Resolution Sequencing-Based Methods (where applicable or analogous to N6-methyladenosine detection strategies)
While no sequencing method has been specifically developed for N6-methoxyadenosine, the principles behind high-resolution mapping of the analogous N6-methyladenosine (m6A) provide a clear blueprint for how such a technique could be realized. These methods are critical for identifying the precise locations of modifications within the transcriptome, which is key to understanding their function.
The majority of current m6A sequencing methods rely on immunoprecipitation using an antibody that specifically recognizes m6A. news-medical.netcd-genomics.com These antibody-based techniques, such as m6A-seq, MeRIP-seq, and miCLIP, enrich for RNA fragments containing the modification, which are then identified by high-throughput sequencing. cd-genomics.comnih.govfrontiersin.org The development of a highly specific monoclonal antibody against N6-methoxyadenosine would be the first and most critical step to adapt these workflows.
Table 3: Comparison of High-Resolution Sequencing Methods for m6A and Their Potential Adaptability for N6-methoxyadenosine
| Method | Principle | Resolution | Potential for N6-methoxyadenosine Detection |
|---|---|---|---|
| MeRIP-seq / m6A-seq | Antibody-based immunoprecipitation of RNA fragments followed by sequencing. cd-genomics.com | Low (~100-200 nt) | Feasible, contingent on the development of a specific anti-N6-methoxyadenosine antibody. |
| miCLIP (m6A individual-nucleotide resolution UV crosslinking and immunoprecipitation) | UV crosslinking of the antibody to the RNA, allowing for precise identification of the modification site upon reverse transcription truncation. cd-genomics.com | Single-nucleotide | High potential, as it provides precise mapping. Requires a specific, crosslinkable antibody. |
| eTAM-seq | An enzymatic method using an adenine (B156593) deaminase that converts unmethylated adenosines to inosines, while m6A sites are protected. The A-to-I change is read as an A-to-G mutation after sequencing. trilinkbiotech.com | Single-nucleotide | Highly promising if an enzyme could be engineered to specifically recognize and be blocked by N6-methoxyadenosine, or alternatively, to specifically act upon it. |
| Nanopore Direct RNA Sequencing | Detects modifications directly by measuring disruptions in the ionic current as a native RNA strand passes through a nanopore. frontiersin.org | Single-nucleotide | Theoretically possible. Would require training a basecalling algorithm with a synthetic N6-methoxyadenosine-containing RNA to recognize its unique electrical signal. |
The primary challenge for applying these methods to N6-methoxyadenosine is the need for specific molecular tools. An antibody-based approach is limited by antibody specificity and potential cross-reactivity. frontiersin.org An enzymatic or chemical-based method would circumvent antibody reliance but requires an enzyme or chemical probe with exquisite specificity for the methoxy (B1213986) group at the N6 position. cd-genomics.com Direct sequencing technologies like Nanopore offer a promising, antibody-free alternative, but require significant bioinformatic model development to distinguish the N6-methoxyadenosine signal from other modifications. frontiersin.org
Future Directions and Emerging Research Avenues for N6 Methoxyadenosine
Development of Novel N6-Methoxyadenosine Analogues for Mechanistic Studies
The exploration of N6-methoxyadenosine's biological significance has spurred the development of novel analogues to dissect its molecular mechanisms. One such analogue, N6-methoxy-2′,3′,5′-tri-O-methyladenosine, has been instrumental in studying its tautomeric and conformational states. oup.com Crystallographic analysis of this analogue revealed that the adenine (B156593) moiety exists in the imino tautomeric form, with the N6-methoxy group in a syn orientation to the N1 position of the purine (B94841) ring. oup.com This structural insight is crucial for understanding how N6-methoxyadenosine engages in base-pairing and interacts with cellular machinery. oup.com
The promutagenic nature of N6-methoxyadenosine has drawn comparisons to N4-methoxycytidine, another modified nucleoside. oup.com Understanding the structural and chemical properties of these analogues provides a framework for elucidating their roles in mutagenesis and their interactions with DNA and RNA polymerases. oup.com The synthesis of such analogues allows researchers to probe the specific contributions of the methoxy (B1213986) group to the biological activities of the parent molecule.
Future efforts in this area will likely focus on creating a broader library of N6-methoxyadenosine analogues with systematic modifications to the purine ring, the sugar moiety, and the methoxy group itself. These analogues will be invaluable tools for:
Probing Enzyme-Substrate Interactions: Analogues can be designed to be specific inhibitors or substrates for the "writer," "reader," and "eraser" proteins that regulate N6-methyladenosine (m6A) modifications, a closely related and abundant RNA modification. nih.govmdpi.com This can help to clarify the substrate specificity of these enzymes and whether they can process N6-methoxyadenosine.
Investigating Recognition by Binding Proteins: By systematically altering the structure of N6-methoxyadenosine, researchers can identify the key chemical features required for its recognition by specific RNA-binding proteins.
Modulating Biological Activity: The development of analogues with enhanced or diminished biological activity can help to establish structure-activity relationships and identify the chemical determinants of N6-methoxyadenosine's function.
Interactive Table 1: Investigated N6-Methoxyadenosine Analogues and Their Research Applications
| Analogue Name | Key Structural Feature(s) | Research Application(s) |
| N6-methoxy-2′,3′,5′-tri-O-methyladenosine | Methylated ribose | Studying tautomerism, conformation, and base-pairing properties. oup.com |
| N6-methoxyadenosine | Methoxy group at the N6 position of adenosine (B11128) | Investigating promutagenic potential and interactions with polymerases. oup.com |
Elucidating Underexplored Biological Functions and Pathways
While the role of N6-methyladenosine (m6A) in RNA metabolism is increasingly well-documented, the specific biological functions of N6-methoxyadenosine remain largely uncharted territory. nih.gov Future research will be pivotal in uncovering the pathways and processes where this modified nucleoside plays a significant role. Emerging evidence suggests that, like m6A, N6-methoxyadenosine could be involved in a wide array of cellular events. frontiersin.orgnih.gov
Potential areas of investigation include:
RNA Metabolism and Processing: Research is needed to determine if N6-methoxyadenosine, similar to m6A, can influence RNA stability, splicing, nuclear export, and translation efficiency. frontiersin.orgfrontiersin.org The "m6A switch" hypothesis, where the modification alters RNA secondary structure to recruit specific binding proteins like HNRNPs, could also be relevant for N6-methoxyadenosine. nih.gov
Disease Pathogenesis: Given the established links between aberrant m6A modification and various diseases, including cancer and neurological disorders, exploring the role of N6-methoxyadenosine in these contexts is a logical next step. mdpi.comnih.gov For example, dysregulation of m6A has been implicated in the progression of breast cancer, pancreatic cancer, and glioblastoma by affecting processes like cell proliferation, metastasis, and drug resistance. nih.govnih.govnih.gov Investigating the presence and function of N6-methoxyadenosine in these disease models could reveal novel therapeutic targets.
Integration with Multi-Omics Approaches in Systems Biology Research
To gain a comprehensive understanding of N6-methoxyadenosine's function, its study must be integrated into the broader landscape of systems biology. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the complex regulatory networks in which N6-methoxyadenosine may participate. nih.govmdpi.com
Key applications of multi-omics integration in N6-methoxyadenosine research include:
Identifying Regulatory Networks: By correlating the presence of N6-methoxyadenosine with changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics), researchers can identify the pathways and biological processes that are potentially regulated by this modification. mdpi.com
Uncovering Upstream and Downstream Effectors: Integrated analysis can help to identify the enzymes responsible for adding and removing the N6-methoxyadenosine modification (the "writers" and "erasers") and the proteins that recognize and bind to it (the "readers"). ijbs.com This can be achieved by looking for correlations between the expression of candidate enzymes and the levels of N6-methoxyadenosine on specific transcripts.
Elucidating Disease Mechanisms: In the context of diseases like neuropsychiatric disorders, multi-omics data can be integrated with genome-wide association study (GWAS) summary data to reveal how N6-methoxyadenosine contributes to disease pathogenesis. nih.gov This approach has been successfully used to link m6A modifications to schizophrenia, bipolar disorder, and other conditions. nih.gov
Interactive Table 2: Potential Multi-Omics Strategies for N6-Methoxyadenosine Research
| Omics Layer | Research Question | Potential Findings |
| Transcriptomics | Does the presence of N6-methoxyadenosine affect mRNA stability or translation? | Identification of transcripts whose abundance or translation efficiency is correlated with N6-methoxyadenosine levels. |
| Proteomics | Which proteins interact with N6-methoxyadenosine-modified RNA? | Discovery of novel "reader" proteins that specifically bind to N6-methoxyadenosine. |
| Metabolomics | How does cellular metabolism influence N6-methoxyadenosine levels? | Identification of metabolic pathways that provide the precursors for N6-methoxyadenosine synthesis. |
| Genomics (GWAS) | Are there genetic variants associated with altered N6-methoxyadenosine levels? | Discovery of genetic loci that regulate N6-methoxyadenosine metabolism and its role in disease. |
Computational Modeling and In Silico Analysis of N6-Methoxyadenosine Interactions
Computational approaches are becoming increasingly indispensable for studying RNA modifications. In silico modeling and analysis can provide valuable insights into the structural and functional consequences of N6-methoxyadenosine modification, guiding further experimental investigations.
Future computational research on N6-methoxyadenosine should focus on:
Predicting Modification Sites: Developing machine learning algorithms, similar to those created for m6A, to predict potential N6-methoxyadenosine sites within the transcriptome. nih.gov These models can be trained on data from high-throughput sequencing techniques that can identify modified bases.
Modeling RNA-Protein Interactions: Using molecular docking and molecular dynamics simulations to model the interactions between N6-methoxyadenosine-modified RNA and potential "reader" proteins. This can help to predict which proteins are likely to bind to this modification and to understand the structural basis of this recognition.
Investigating the Impact on RNA Structure: Simulating the effect of N6-methoxyadenosine on RNA secondary and tertiary structure. This can reveal whether this modification, like m6A, can act as an "RNA switch" that alters the conformation of RNA and its accessibility to binding partners. nih.gov
Comparative Structural Analysis: Performing comparative modeling studies of N6-methoxyadenosine and its analogues to understand how subtle chemical differences translate into distinct structural and functional properties. oup.com
The development of user-friendly web servers and databases dedicated to N6-methoxyadenosine, akin to those available for m6A, will be crucial for making these computational tools accessible to the broader research community and for facilitating data sharing and collaboration. nih.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Methoxyadenosine to ensure high purity and yield?
- Methodology : Use regioselective protection of adenosine’s hydroxyl groups to avoid side reactions. Purify intermediates via column chromatography (silica gel, gradient elution with chloroform/methanol) and confirm purity via HPLC (C18 column, UV detection at 260 nm). Monitor reaction progress using TLC with ninhydrin staining for amine detection .
- Key Considerations : Control reaction temperature (e.g., 0–4°C for methoxy group introduction) and anhydrous conditions to prevent hydrolysis .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology : Combine NMR (¹H, ¹³C, and 2D-COSY for methoxy and ribose conformation analysis) with high-resolution mass spectrometry (HRMS) for molecular formula validation. Use FT-IR to confirm functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹) .
- Data Interpretation : Compare spectral data with reference compounds like adenosine derivatives to identify deviations caused by methoxy substitution .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Protocol : Store lyophilized powder at –20°C in airtight, light-resistant vials with desiccants. For solutions, use pH 7.4 buffers (e.g., Tris-HCl) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months .
- Incompatibilities : Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the methoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Approach : Conduct meta-analysis of experimental variables (e.g., cell lines, assay conditions). Replicate key studies under controlled conditions, ensuring standardized protocols for compound concentration, solvent (DMSO vs. aqueous buffers), and incubation time. Use statistical tools (t-tests, ANOVA) to assess significance .
- Case Example : Discrepancies in IC₅₀ values may arise from differences in ATP competition assays; validate using orthogonal methods like SPR (surface plasmon resonance) .
Q. What strategies improve the detection of this compound in complex biological matrices?
- Methodology : Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-N-Methoxyadenosine) to correct for matrix effects. Optimize sample preparation via solid-phase extraction (C18 cartridges) to remove interfering nucleosides .
- Validation : Assess recovery rates (≥80%) and limit of quantification (LOQ < 1 nM) using spiked plasma/urine samples .
Q. How can computational modeling guide the design of this compound analogs with enhanced target specificity?
- Workflow : Perform molecular docking (AutoDock Vina) to evaluate binding affinity for adenosine receptors. Use QSAR (quantitative structure-activity relationship) models to predict modifications (e.g., halogenation at C2) that improve selectivity. Validate predictions with in vitro binding assays .
- Challenges : Address force field limitations for methoxy group dynamics by incorporating ab initio molecular dynamics simulations .
Q. What experimental designs minimize off-target effects when studying this compound’s role in epigenetic regulation?
- Design : Use CRISPR/Cas9 knockout models (e.g., METTL3-deficient cells) to isolate this compound’s impact on RNA methylation. Pair with RNA-seq and MeRIP-seq (methylated RNA immunoprecipitation) to map methylation sites. Include negative controls (e.g., non-methylable adenosine analogs) .
- Data Triangulation : Cross-reference with proteomic data to rule out indirect effects on protein expression .
Methodological Best Practices
Q. How should researchers structure a publication to report this compound findings with rigor?
- Guidelines : Follow IMRaD (Introduction, Methods, Results, Discussion) format. Include raw spectral data (NMR, MS) in supplementary materials. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Provide detailed synthesis protocols to ensure reproducibility .
Q. What indexing strategies enhance the discoverability of this compound research in digital libraries?
- Recommendations : Use standardized identifiers (InChIKey, SMILES) and synonyms (e.g., 6-O-Methyladenosine) in metadata. Link to databases like PubChem or ChEBI. Avoid trivial names (e.g., "anisole analogs") to prevent retrieval errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
